Neurotensin
Overview
Description
Neurotensin (NT) is a tridecapeptide that has been demonstrated to be involved in the control of various physiological activities in both the central nervous system and in the periphery . Its biological effects are mediated by four receptor types . NT is related to the pathophysiology of a series of disorders, such as schizophrenia, drug abuse, Parkinson’s disease (PD), feeding disorders, cancer, cerebral stroke, and other neurodegenerative diseases .
Synthesis Analysis
Neurotensin and its three acid and amide analogs, i.e., [Gln4]-neurotensin, neurotensin-NH2, and [Gln4]-neurotensin-NH2 were synthesized . The kinetic mechanism of neurotensin recognition by neurotensin receptor 1 (NTS 1) was investigated using 19 F-NMR, hydrogen-deuterium exchange mass spectrometry and stopped-flow fluorescence spectroscopy .
Molecular Structure Analysis
The structure of the neurotensin receptor 1 in complex with β-arrestin 1 was reported . A comprehensive systematic surface-enhanced Raman spectroscopy (SERS) study of the structures of neurotensin (NT) was described .
Chemical Reactions Analysis
The biological effects of Neurotensin are mediated by four receptor types .
Physical And Chemical Properties Analysis
Neurotensin has a molecular formula of C78H121N21O20 and a molecular weight of 1672.9 g/mol .
Scientific Research Applications
Role in Physiological and Pathological Processes
Neurotensin, a 13-amino acid peptide, is significant in both the central nervous system and the gastrointestinal tract. Its discovery in 1973 led to the identification of its involvement in diverse physiological and pathological processes. Research indicates neurotensin's role in central nervous system and gastrointestinal processes and how its disruption could lead to diseases like schizophrenia and colorectal cancer. Investigations into neurotensin have facilitated the development of potential drugs for treating various conditions such as schizophrenia, alcoholism, chronic pain, and cancer (Mustain, Rychahou, & Evers, 2011).
Therapeutic Potential and Research Evolution
Neurotensin in Mental Disorders
Neurotensin's association with the dopaminergic system in the brain makes it a subject of interest in the context of mental disorders. Its modulation of neurotransmitter systems suggests its potential role in schizophrenia, drug abuse, Parkinson's disease, pain, blood pressure control, eating disorders, cancer, and neurodegenerative disorders (St-Gelais, Jomphe, & Trudeau, 2006).
Structural Insights and Drug Development
The structural analysis of neurotensin receptors, specifically the neurotensin receptor NTSR1, provides insights into the peptide's binding mechanism. This knowledge aids in developing non-peptide ligands for treating neurological disorders, cancer, and obesity (White et al., 2012).
Targeting Neurotensin Receptors for Therapy
Neurotensin's functions through its G protein-coupled receptors (NTSR1 and NTSR2) are crucial in various physiological and pathological processes. Research over four decades has led to the discovery of compounds that modulate neurotensin's functions through its receptors, offering therapeutic potential for several pathologies (Iyer & Kunos, 2021).
Neurotensin in Pain Modulation
Neurotensin's involvement in pain modulation, distinct from opioid analgesia, is a significant area of research. Studies on its structure-activity relationship have led to the development of receptor agonists and antagonists, opening avenues for new analgesics based on neurotensin (Kleczkowska & Lipkowski, 2013).
Neurotensin in Alzheimer's Disease
Neurotensin's potential therapeutic role in Alzheimer's disease (AD) has been explored. Studies indicate that activation of neurotensin receptors in the entorhinal cortex facilitates neuronal excitability and enhances spatial learning and memory, suggesting benefits in AD models (Xiao et al., 2014).
Safety And Hazards
When handling neurotensin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H121N21O20/c1-7-43(6)63(73(115)96-57(76(118)119)37-42(4)5)97-70(112)55(39-45-21-25-47(101)26-22-45)95-72(114)59-18-13-35-99(59)75(117)52(16-11-33-86-78(83)84)90-64(106)48(15-10-32-85-77(81)82)89-71(113)58-17-12-34-98(58)74(116)51(14-8-9-31-79)91-69(111)56(40-60(80)102)94-66(108)50(28-30-62(104)105)88-68(110)54(38-44-19-23-46(100)24-20-44)93-67(109)53(36-41(2)3)92-65(107)49-27-29-61(103)87-49/h19-26,41-43,48-59,63,100-101H,7-18,27-40,79H2,1-6H3,(H2,80,102)(H,87,103)(H,88,110)(H,89,113)(H,90,106)(H,91,111)(H,92,107)(H,93,109)(H,94,108)(H,95,114)(H,96,115)(H,97,112)(H,104,105)(H,118,119)(H4,81,82,85)(H4,83,84,86)/t43-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJGZPGTCUMMOT-ISULXFBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H121N21O20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1672.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Neurotensin | |
CAS RN |
39379-15-2, 55508-42-4, 64088-62-6 | |
Record name | Neurotensin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039379152 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurotensin (ox) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055508424 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neurotensin, tyr(11)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064088626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NEUROTENSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XHB61LG5QS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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